molecular formula C13H14N2O3 B5770473 N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

货号 B5770473
分子量: 246.26 g/mol
InChI 键: GYDYURUGJVRAGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in a variety of physiological and pathological processes, such as inflammation, pain, and cancer. A-438079 has been widely used as a tool compound to study the P2X7 receptor and its role in various diseases.

作用机制

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor can form a non-selective pore that allows the influx of cations, such as calcium and sodium, and the efflux of potassium. The prolonged activation of the P2X7 receptor can lead to the formation of a large pore that allows the influx of large molecules, such as dyes and proteins, and the efflux of small molecules, such as ATP and ions.
N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide acts as a competitive antagonist of the P2X7 receptor. It binds to the ATP binding site of the P2X7 receptor and prevents the activation of the receptor by ATP. This compound has been shown to block the formation of the non-selective pore and the large pore induced by the P2X7 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells and cancer cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells.
In vivo, this compound has been shown to reduce the development of pathological symptoms in animal models of inflammation, pain, and cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

实验室实验的优点和局限性

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which allows for the specific inhibition of the receptor without affecting other purinergic receptors. This compound is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life in vivo, which requires frequent dosing and limits its use in long-term studies. This compound also has some off-target effects, such as the inhibition of the P2X3 receptor and the activation of the GABA receptor, which may complicate the interpretation of the results.

未来方向

For research on N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide and the P2X7 receptor may include:
1. Elucidating the structural basis of the interaction between this compound and the P2X7 receptor.
2. Investigating the downstream signaling pathways of the P2X7 receptor and their role in inflammation, pain, and cancer.
3. Developing more potent and selective antagonists of the P2X7 receptor for therapeutic use.
4. Studying the role of the P2X7 receptor in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Exploring the potential of the P2X7 receptor as a therapeutic target for the treatment of various diseases.
In conclusion, this compound is a potent and selective antagonist of the P2X7 receptor, which has been widely used as a tool compound to study the receptor and its role in various diseases. This compound has a well-established synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies on this compound and the P2X7 receptor may lead to the development of new therapies for inflammation, pain, and cancer.

合成方法

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide was first synthesized by the pharmaceutical company Abbott Laboratories in 2004. The synthesis method involves the condensation of 4-ethoxyaniline and 5-methylisoxazole-3-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with ethyl chloroformate to yield this compound. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.

科学研究应用

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively used as a tool compound to study the P2X7 receptor and its role in various diseases. The P2X7 receptor is expressed in a variety of cells, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the induction of cell death, such as pyroptosis and apoptosis.
This compound has been shown to block the activation of the P2X7 receptor in vitro and in vivo. In animal models of inflammation, pain, and cancer, this compound has been shown to reduce the release of pro-inflammatory cytokines and the development of pathological symptoms. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

属性

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-11-6-4-10(5-7-11)14-13(16)12-8-9(2)18-15-12/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDYURUGJVRAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。